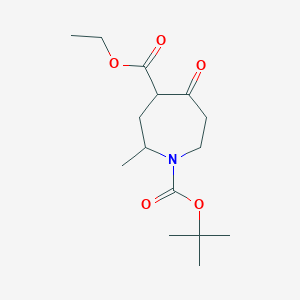
1-(tert-Butyl) 4-ethyl 2-methyl-5-oxoazepane-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl) 4-ethyl 2-methyl-5-oxoazepane-1,4-dicarboxylate is a chemical compound with the molecular formula C14H23NO5 and a molecular weight of 285.34 g/mol . It is a member of the azepane family, characterized by a seven-membered ring containing one nitrogen atom. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(tert-Butyl) 4-ethyl 2-methyl-5-oxoazepane-1,4-dicarboxylate involves several steps:
Synthetic Routes: The compound can be synthesized through the reaction of tert-butyl azepane-1,4-dicarboxylate with ethyl and methyl groups under controlled conditions.
Reaction Conditions: The reaction conditions include maintaining a temperature range of 150-200°C and a pressure of 1-2 atm.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems.
Chemical Reactions Analysis
1-(tert-Butyl) 4-ethyl 2-methyl-5-oxoazepane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids[][3].
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols[][3].
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where reagents like alkyl halides or acyl chlorides are used to introduce new functional groups[][3].
The major products formed from these reactions include carboxylic acids, alcohols, and substituted azepane derivatives.
Scientific Research Applications
1-(tert-Butyl) 4-ethyl 2-methyl-5-oxoazepane-1,4-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 4-ethyl 2-methyl-5-oxoazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity and leading to various biochemical effects.
Pathways Involved: It affects pathways related to cell signaling, metabolism, and gene expression, contributing to its observed biological activities.
Comparison with Similar Compounds
1-(tert-Butyl) 4-ethyl 2-methyl-5-oxoazepane-1,4-dicarboxylate can be compared with other similar compounds:
1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate: This compound has a similar structure but differs in the presence of a methyl group instead of an ethyl group.
tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: This compound has a piperidine ring instead of an azepane ring and different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H25NO5 |
|---|---|
Molecular Weight |
299.36 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 2-methyl-5-oxoazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C15H25NO5/c1-6-20-13(18)11-9-10(2)16(8-7-12(11)17)14(19)21-15(3,4)5/h10-11H,6-9H2,1-5H3 |
InChI Key |
SIOYFURJDBUWTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(N(CCC1=O)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















